molecular formula C23H19ClN2O4 B2689925 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-83-9

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2689925
Numéro CAS: 899922-83-9
Poids moléculaire: 422.87
Clé InChI: AGVDSFYCZYCKNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione has been studied for its potential in pharmacological applications. A study by Eguchi et al. (1991) synthesized variants of this compound to investigate their hypotensive activities, finding that certain substitutions significantly enhanced activity. For instance, a compound with 2-(1-piperidinyl)ethyl substitution showed 23 times more potency than papaverine, highlighting its potential in vascular relaxation applications (Eguchi et al., 1991).

Catalytic Synthesis Techniques

The synthesis of quinazoline-2,4(1H,3H)-diones, including derivatives like 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, has been a focus of research to improve efficiency and sustainability. Patil et al. (2008) and Mizuno et al. (2007) developed methods using cesium carbonate and carbon dioxide, respectively, for the efficient synthesis of these compounds. These techniques are important for producing key intermediates in drug synthesis, such as Prazosin and Doxazosin (Patil et al., 2008), (Mizuno et al., 2007).

Antimicrobial and Cytotoxic Properties

Research by El‐Sabbagh et al. (2010) and Deady et al. (2003) explored the antimicrobial and cytotoxic properties of quinazoline derivatives. These studies indicate the potential of these compounds in treating microbial infections and in cancer therapy. For example, certain derivatives showed significant activity against Gram-positive and negative bacteria and exhibited cytotoxicity against liver carcinoma cells (El‐Sabbagh et al., 2010), (Deady et al., 2003).

Herbicide Development

In the field of agriculture, He et al. (2020) discovered that certain quinazoline-2,4(1H,3H)-dione hybrids show potent inhibition against 4-Hydroxyphenylpyruvate dioxygenase, a key target in herbicide development. These compounds demonstrated excellent herbicidal activity against various weeds, suggesting their use in resistant weed control (He et al., 2020).

Green Chemistry Approaches

Vessally et al. (2017) highlighted the importance of green chemistry in the synthesis of quinazoline-2,4(1H,3H)-diones. They emphasized the need for environmentally friendly and sustainable methods, considering the wide application of these compounds in the pharmaceutical industry (Vessally et al., 2017).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 3,4-dimethoxybenzaldehyde to form the corresponding Schiff base, which is then cyclized with anthranilic acid to yield the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "3,4-dimethoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-3 hours to form the corresponding Schiff base.", "Step 2: Filter the precipitate and wash it with diethyl ether. Dry the product under vacuum to obtain the Schiff base as a yellow solid.", "Step 3: Dissolve the Schiff base (1.0 equiv) and anthranilic acid (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture under reflux for 6-8 hours to cyclize the Schiff base and form the target compound.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitate. Wash the product with diethyl ether and dry it under vacuum to obtain the target compound as a yellow solid.", "Step 5: Purify the product by recrystallization from petroleum ether to obtain pure 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione." ] }

Numéro CAS

899922-83-9

Nom du produit

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Formule moléculaire

C23H19ClN2O4

Poids moléculaire

422.87

Nom IUPAC

1-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C23H19ClN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3

Clé InChI

AGVDSFYCZYCKNF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.